1-Boc-(R)-3-(2-ethoxyethoxy)pyrrolidine
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Overview
Description
1-Boc-®-3-(2-ethoxyethoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly used in organic synthesis and pharmaceutical research. The “Boc” group refers to tert-butoxycarbonyl, a protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-3-(2-ethoxyethoxy)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amine group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Substitution: The protected pyrrolidine undergoes a substitution reaction with 2-ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-Boc-®-3-(2-ethoxyethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-®-3-(2-ethoxyethoxy)pyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrrolidine: Lacks the ethoxyethoxy group.
1-Boc-®-3-hydroxypyrrolidine: Contains a hydroxyl group instead of the ethoxyethoxy group.
1-Boc-®-3-(2-methoxyethoxy)pyrrolidine: Contains a methoxyethoxy group instead of the ethoxyethoxy group.
Uniqueness
1-Boc-®-3-(2-ethoxyethoxy)pyrrolidine is unique due to the presence of the ethoxyethoxy group, which can impart different chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
XVMVUHLLALIPCK-LLVKDONJSA-N |
Isomeric SMILES |
CCOCCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOCCOC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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